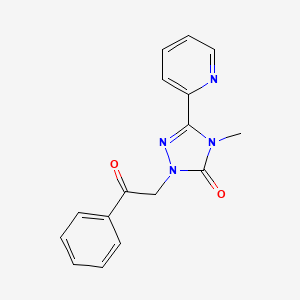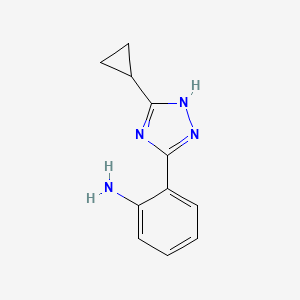
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline” is a chemical compound with the molecular formula C11H12N4 . It has a molecular weight of 200.24 . The compound is stored at 4°C and protected from light .
It is stored at 4°C and needs to be protected from light . More detailed physical and chemical properties are not available in the retrieved sources.
科学的研究の応用
Synthesis and Characterization
- Pseudo-Four Component Synthesis of Mono- and Di-Benzylated-1,2,3-Triazoles Derived from Aniline : This study reports on the synthesis of dibenzylated 1,2,3-triazoles derived from aniline through a pseudo-four component click synthesis. The process yields mono- and dibenzylated triazoles, exploring the reactivity of the aniline N-H bond in monobenzylated triazoles for further chemical modifications (Mendoza-Espinosa et al., 2013).
- Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation of arenes with sulfonyl azides : This research highlights a methodology for synthesizing 2-(2H-1,2,3-triazole-2-yl)aniline derivatives via ruthenium-catalyzed intermolecular C–H amidation. This method is noted for its environmentally benign protocol and the ability to tolerate numerous functionalities, yielding desired products efficiently (Wang et al., 2016).
Applications in Materials Science and Catalysis
- Photoluminescent copper(I) complexes with amido-triazolato ligands : The synthesis and characterization of copper(I) complexes incorporating amido-triazole and diphosphine ligands are discussed, demonstrating their potential applications in photoluminescent materials. These complexes exhibit long-lived photoluminescence with varied colors, suggesting applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Manbeck et al., 2011).
Antimicrobial Activity
- Synthesis, Characterization, and Antimicrobial Activity of a Series of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]anilines Using Click Chemistry : This study synthesizes a new series of triazolyl derived 1,3,4-oxadiazoles with high yields through copper-catalyzed alkyne–azide cycloaddition reaction. These compounds were evaluated for their antimicrobial activities, showing moderate antibacterial and potent antifungal effects (Venkatagiri et al., 2018).
特性
IUPAC Name |
2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDQJALYMDZXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
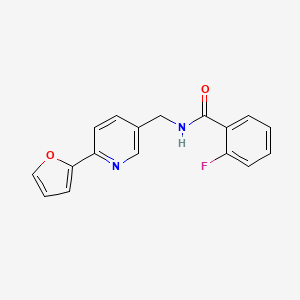
![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B2940591.png)

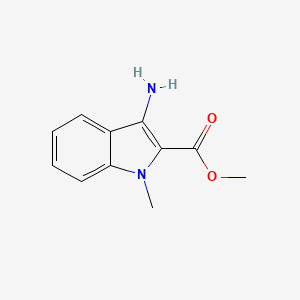
![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)

![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2940599.png)
![3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2940602.png)
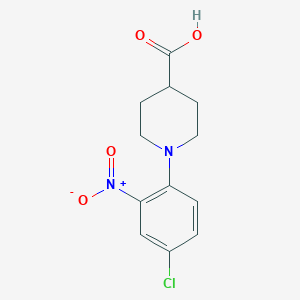
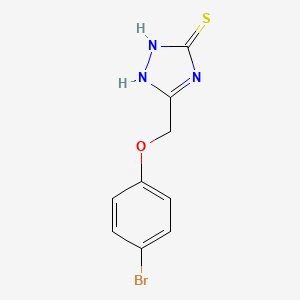
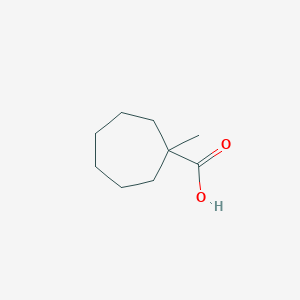
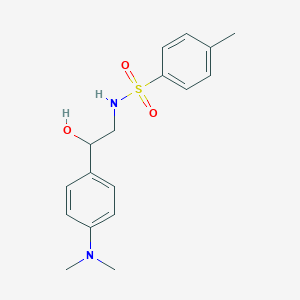
![2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyrazine](/img/structure/B2940612.png)
